3-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, a triazole ring, and a fluorobenzyl group, which collectively contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The triazole ring is introduced via a click reaction, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The triazole ring and quinazolinone core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl)triphenylphosphonium Hexachlorozirconate: This compound shares the fluorobenzyl group but differs in its overall structure and applications.
Fluorobenzene: A simpler compound containing a fluorine atom attached to a benzene ring, used in various chemical syntheses.
Uniqueness
3-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core, a triazole ring, and a fluorobenzyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .
Properties
Molecular Formula |
C17H12FN5OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H12FN5OS/c18-12-7-5-11(6-8-12)9-22-10-19-16(21-22)23-15(24)13-3-1-2-4-14(13)20-17(23)25/h1-8,10H,9H2,(H,20,25) |
InChI Key |
VTUOOKRQPTWVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=NN(C=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.